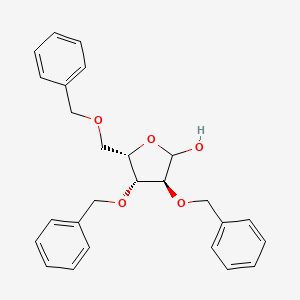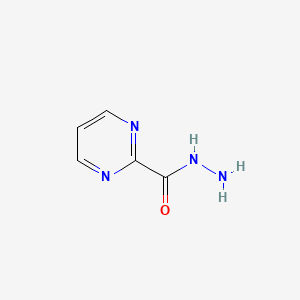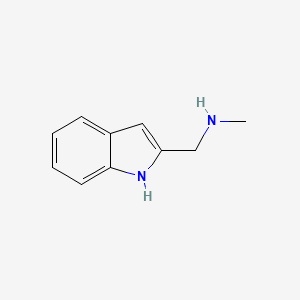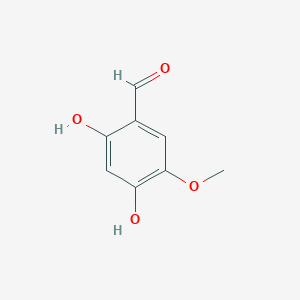
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine, also known as 3,4,5,6-Tetrahydro-[2,2]bipyridinyl, is a chemical compound with the molecular formula C10H12N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in the literature . The structures of these compounds were confirmed by H NMR, C NMR, and mass spectrometry . A single crystal was developed for one of the analogues .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques such as H NMR, C NMR, and mass spectrometry . The structure of a single crystal of one of the analogues has also been reported .
科学的研究の応用
Synthetic Chemistry Applications
The compound 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a versatile building block in synthetic chemistry. It has been utilized in the development of novel synthetic methodologies, such as the one-pot access to pyrindines and tetrahydroquinolines. This method involves a multi-component process coupling isomerization and cyclocondensation sequences, showcasing the compound's utility in constructing complex heterocyclic structures efficiently (Yehia, Polborn, & Müller, 2002). Furthermore, its role in the complexation to metals, like the formation of Cadmium(II) complexes, highlights its potential in creating metal-organic frameworks and coordination compounds with specific structural and functional properties (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Coordination Chemistry and Material Science
In coordination chemistry, derivatives of this compound have been explored for their ligand properties, particularly in forming complexes with metals like iron and zinc. These complexes exhibit interesting photophysical properties, such as luminescence, which can be harnessed in the development of sensors and optical materials. Studies show that these compounds can form stable complexes with diverse geometries and exhibit significant thermal and photochemical properties, making them suitable for applications in sensing and material science (Roberts, Little, Kershaw Cook, & Halcrow, 2014).
Photophysical Studies
The photophysical properties of this compound derivatives are of considerable interest, with applications in organic light-emitting diodes (OLEDs) and biological sensors. For instance, the fluorescence ON/OFF switching properties of certain derivatives make them excellent candidates for Zn2+ sensing, which is crucial in biological and environmental monitoring (Hagimori, Uto, Mizuyama, Temma, Yamaguchi, Tominaga, & Saji, 2013). Another study highlights the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines with potential anticancer applications, underscoring the therapeutic potential of these compounds (Redda & Gangapuram, 2007).
作用機序
Target of Action
Tetrahydropyridines (thps), a group to which this compound belongs, have been found to possess biologically active properties . They have been synthesized by the inspiration of known bioactive natural products .
Mode of Action
It’s known that thp-containing compounds interact with their targets to exert their effects
Biochemical Pathways
Thp-containing compounds are known to affect various biochemical pathways, leading to their pharmacological effects . The exact pathways affected by this compound would need further investigation.
Result of Action
Thp-containing compounds are known to have biologically active properties
生化学分析
Biochemical Properties
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclooxygenase 2 (COX-2), an enzyme involved in the inflammatory process . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential in modulating the activity of monoamine oxidase B (MAO-B), an enzyme that metabolizes neurotransmitters in the brain .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to protect against oxidative stress by upregulating antioxidant genes . In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may exhibit different biochemical properties, which could impact cellular processes differently .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert neuroprotective effects by enhancing antioxidant defenses and reducing oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which metabolizes the compound into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier (BBB) and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, the compound’s distribution within tissues is influenced by its affinity for binding proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various subcellular compartments, including the mitochondria and nucleus . In the mitochondria, it can modulate mitochondrial function and enhance cellular energy production . In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJMPLQXPDFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475728 |
Source


|
| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53422-71-2 |
Source


|
| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)


![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)





